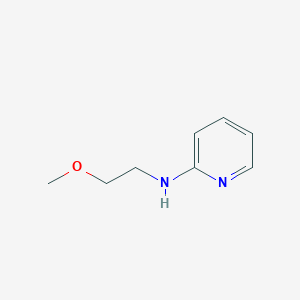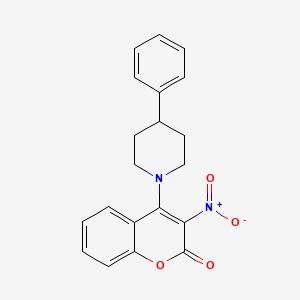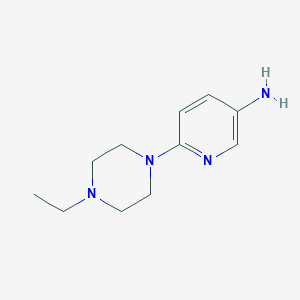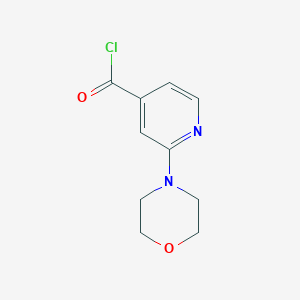![molecular formula C11H14O4 B3121867 3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid CAS No. 29542-72-1](/img/structure/B3121867.png)
3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid and its derivatives are primarily involved in the synthesis of complex spirocyclic compounds. For instance, the synthesis of spirocyclic compounds like 3-cyano-4-methyl-8-(2-ethoxyethyl)-1-oxa-8-azaspiro[4,5]deca-3-ene was achieved through reactions involving similar spirocyclic structures. These compounds were synthesized using a one-pot synthesis method, indicating a streamlined process for creating complex molecules (Yu et al., 2015). Furthermore, the crystal structure of similar spirocyclic compounds has been studied, revealing details about their molecular arrangements and conformations, which are crucial for understanding their chemical behavior and potential applications (Wang et al., 2011).
Pharmaceutical Synthesis
Compounds with a similar spirocyclic structure have been synthesized and evaluated for their potential medicinal applications. For example, new spirothiazolidinone derivatives were synthesized and showed strong activity against the influenza A/H3N2 virus. This indicates that these compounds, related to this compound, could serve as a basis for developing new classes of antiviral molecules (Apaydın et al., 2020). Additionally, similar compounds were involved in synthesizing molecules with antimicrobial activities, suggesting their relevance in creating antibacterial and antifungal agents (Thanusu et al., 2011).
Chemical Reactions and Synthesis
This compound is also relevant in various chemical reactions for synthesizing new compounds. Studies have detailed the reactions of similar spirocyclic compounds with different reagents, leading to the formation of novel compounds with potential applications in various fields. These reactions are significant for expanding the chemical repertoire of spirocyclic compounds and exploring their utility in different domains (Kirillov et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-8(9(12)13)11(15-10(7)14)5-3-2-4-6-11/h2-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAVEODUCXLMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCCC2)OC1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



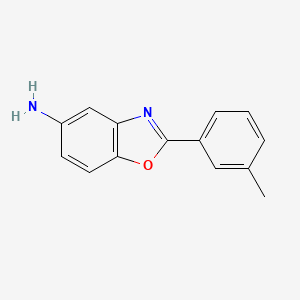

![4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid](/img/structure/B3121795.png)
![{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol](/img/structure/B3121800.png)

